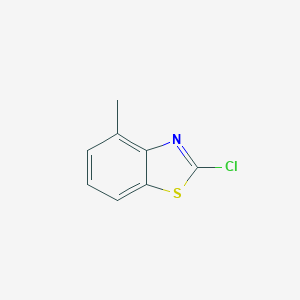

2-Chloro-4-methylbenzothiazole

Übersicht

Beschreibung

2-Chloro-4-methylbenzothiazole is a chemical compound that belongs to the benzothiazole family, which is characterized by a benzene ring fused to a thiazole ring. The specific structure of 2-chloro-4-methylbenzothiazole includes a chlorine atom at the second position and a methyl group at the fourth position of the benzothiazole ring.

Synthesis Analysis

The synthesis of benzothiazole derivatives can be complex, involving multiple steps and various reagents. For instance, 2-chloro-6-chloromethylbenzothiazole, a related compound, was synthesized from ethyl 4-aminobenzonic through a five-step process including cyclization, diazotization, bromination, substitution, reduction, and chlorination . Another synthesis method for 2-aminobenzothiazoles, which are structurally related to 2-chloro-4-methylbenzothiazole, involves the use of anilines, sulfur monochloride, and isocyanides with iodine-catalyzed insertion .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using various spectroscopic methods. For example, the crystal structures of 4-methyl-2-[N-(3,4-methylenedioxybenzylidene)hydrazino]thiazole and its reduction product were determined and compared, providing insights into the hydrogen-bonded dimer formation and tautomeric states . Similarly, the molecular structure of a complex involving N-methylbenzothiazole-2-thione was elucidated using X-ray diffraction, showing an approximately square-based pyramidal structure .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo a variety of chemical reactions. For example, 2-t-Butylbenzothiazole reacts with palladium(II) acetate to produce cyclopalladated complexes, which can further react with various reagents to form chloro- and iodo-bridged analogues . Photochromic 4,5-dibenzothienylthiazoles, which have a similar benzothiazole core, undergo ring-closing reactions followed by spontaneous elimination and substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be quite diverse. For instance, 2-methylenebenzothiazoles synthesized via mechanochemical conditions exhibited strong luminescence and aggregation-induced emission (AIE) properties, indicating potential use as fluorescent materials . The antimicrobial activity of some benzothiazole derivatives, such as 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines, has also been evaluated, showing the biological relevance of these compounds .

Wissenschaftliche Forschungsanwendungen

Benzothiazoles are a class of compounds that have been extensively studied due to their wide range of biological activities and pharmaceutical applications . Here are some fields where benzothiazoles have been applied:

-

Medicinal Chemistry : Benzothiazoles have been found to possess a variety of pharmacological properties. They have been used in the development of drugs with anti-bacterial , anti-fungal , anti-oxidant , anti-proliferative , anti-convulsant , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , anti-malarial , anti-inflammatory , and other activities . The specific methods of application and experimental procedures would depend on the particular drug being developed and the disease being targeted.

-

Biochemistry : Benzothiazoles play an important role in biochemistry due to their highly pharmaceutical and biological activity . They are used in the synthesis of various bioactive compounds . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized.

-

Green Chemistry : Recent advances in the synthesis of benzothiazole compounds have been related to green chemistry . This involves developing synthetic processes that are environmentally friendly and sustainable .

-

Material Science : Benzothiazoles are also used as electrophosphorescent emitters in OLEDs . This involves the use of benzothiazoles in the fabrication of organic light-emitting diodes (OLEDs), which are used in various electronic devices.

-

Synthetic Chemistry : Benzothiazoles, including 2-arylbenzothiazoles, are important in synthetic chemistry . They are used in the synthesis of various biologically active compounds . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Pharmaceutical Chemistry : Benzothiazoles have been found to possess a variety of pharmacological properties . They have been used in the development of drugs with anti-bacterial , anti-fungal , anti-oxidant , anti-proliferative , anti-convulsant , anti-HIV , anti-parkinson , anti-diabetic , anti-leishmanial , anti-malarial , anti-inflammatory , and other activities . The specific methods of application and experimental procedures would depend on the particular drug being developed and the disease being targeted .

-

Agriculture : Benzothiazoles are used in the development of pesticides and fungicides . They are effective in controlling a variety of pests and diseases that affect crops . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Dye Industry : Benzothiazoles are used in the dye industry due to their ability to form complex compounds with metals . These complexes are used as dyes for various materials . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Photographic Industry : Benzothiazoles are used in the photographic industry as they are part of the chemical structure of certain photographic developers . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Rubber Industry : Benzothiazoles are used in the rubber industry as vulcanization accelerators . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Electronics : Benzothiazoles are used in the electronics industry, particularly in the manufacture of liquid crystals . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

-

Environmental Science : Benzothiazoles are used in environmental science for the detection of certain pollutants . The methods of application would involve various chemical reactions and procedures, which would depend on the specific compound being synthesized .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-3-2-4-6-7(5)10-8(9)11-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNLRPVNVRAELQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365944 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methylbenzothiazole | |

CAS RN |

3622-32-0 | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3622-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

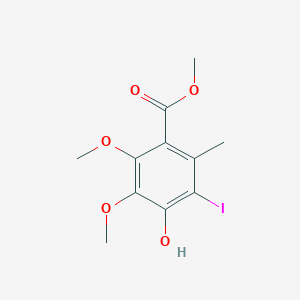

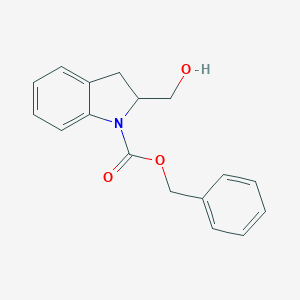

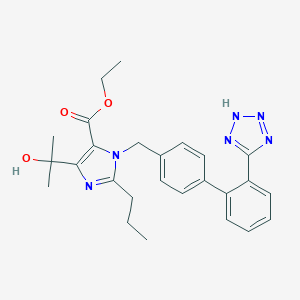

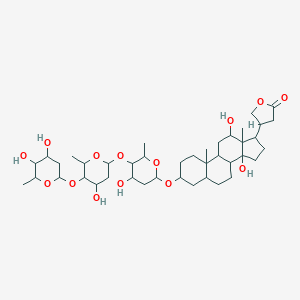

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

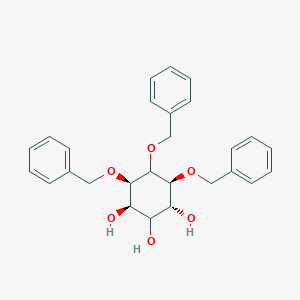

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)

![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)

![2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B148510.png)